molecular formula C22H29NO3 B5100530 4-[6-(3-phenoxyphenoxy)hexyl]morpholine CAS No. 5361-88-6

4-[6-(3-phenoxyphenoxy)hexyl]morpholine

Cat. No.: B5100530
CAS No.: 5361-88-6
M. Wt: 355.5 g/mol
InChI Key: KWLWHIPTLVHSRY-UHFFFAOYSA-N
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Description

4-[6-(3-Phenoxyphenoxy)hexyl]morpholine is a synthetic organic compound featuring a morpholine ring linked via a hexyl chain to a 3-phenoxyphenoxy group.

Properties

IUPAC Name

4-[6-(3-phenoxyphenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1(6-13-23-14-17-24-18-15-23)2-7-16-25-21-11-8-12-22(19-21)26-20-9-4-3-5-10-20/h3-5,8-12,19H,1-2,6-7,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLWHIPTLVHSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368614
Record name 4-[6-(3-phenoxyphenoxy)hexyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-88-6
Record name 4-[6-(3-phenoxyphenoxy)hexyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-phenoxyphenoxy)hexyl]morpholine typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and undergoing nucleophilic substitution reactions.

    Attachment of Phenoxy Groups: The phenoxy groups are introduced through etherification reactions, where phenol derivatives react with the hexyl chain under basic conditions.

    Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate compound to form the morpholine ring. This is typically achieved through intramolecular nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 4-[6-(3-phenoxyphenoxy)hexyl]morpholine follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-phenoxyphenoxy)hexyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-[6-(3-phenoxyphenoxy)hexyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[6-(3-phenoxyphenoxy)hexyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological processes.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as membrane integrity and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Structural Feature Key Properties/Applications Reference
4-[6-(4-Methoxyphenoxy)hexyl]morpholine Para-methoxy group on phenoxy ring Enhanced solubility; ligand binding [1]
4-(3-Bromophenyl)morpholine hydrochloride Bromine at phenyl meta-position Increased reactivity; medicinal chemistry [18]
4-(2-Phenoxyethyl)-2-(thiomorpholine-4-carbonyl)morpholine Thiomorpholine and phenoxyethyl groups Improved steric/electronic interactions [5]
Morpholine, 4-(butoxymethyl)- Butoxymethyl substitution Unique solubility/reactivity profile [6]
Key Observations:
  • Substituent Position: The meta-phenoxy group in 4-[6-(3-phenoxyphenoxy)hexyl]morpholine contrasts with the para-methoxy group in , affecting electronic distribution and binding selectivity.
  • Halogen Influence: Bromine in 4-(3-bromophenyl)morpholine enhances electrophilic reactivity compared to non-halogenated analogs .
  • Linker Flexibility : The hexyl chain in the target compound may increase lipophilicity and membrane permeability compared to shorter chains (e.g., ethyl in ).

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